BenchChemオンラインストアへようこそ!

Deoxycholicacid

Adipocytolysis Hemolysis Membrane Disruption

Deoxycholic acid (DCA) features a 3α,12α-dihydroxy structure conferring uniquely high hydrophobicity — a non-interchangeable property absent in cholic acid or chenodeoxycholic acid. This enables dual functionality: as the adipocytolytic API in FDA-approved ATX-101 (Kybella) and as a superior solubilizing excipient for lipophilic drugs. DCA is a potent, selective TGR5 agonist (EC50 ~1 μM) with minimal FXR cross-reactivity, ideal for metabolic and inflammation research. Prioritize DCA for nanoparticle surface modification to maximize oral bioavailability. Suitable for gallstone/cholestasis mechanistic studies.

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
Cat. No. B13413302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxycholicacid
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,21+,23?,24?/m1/s1
InChIKeyKXGVEGMKQFWNSR-GPTTVZJUSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxycholic Acid: Procurement-Ready Specifications for a Secondary Bile Acid with Proven Adipocytolytic and Formulation-Enhancing Properties


Deoxycholic acid (DCA) is a secondary bile acid generated in the human colon via bacterial 7α-dehydroxylation of the primary bile acid cholic acid [1]. Its molecular structure (3α,12α-dihydroxy-5β-cholan-24-oic acid) imparts a characteristic high hydrophobicity that distinguishes it from more hydrophilic bile acids like cholic acid (3α,7α,12α-trihydroxy) and ursodeoxycholic acid (3α,7β-dihydroxy) [2]. This inherent property underpins its dual role: as a potent, membrane-disrupting adipocytolytic agent (as in FDA-approved ATX-101) and as a widely used pharmaceutical excipient for solubilizing and enhancing the permeability of lipophilic drugs [3].

Why Deoxycholic Acid Cannot Be Substituted: A Comparative Analysis of Structural Homologs and Functional Antagonists


The high hydrophobicity of deoxycholic acid (DCA), dictated by the specific positioning of its hydroxyl groups, is a non-interchangeable functional feature. This physicochemical property directly correlates with its unique biological activities, including potent membrane perturbation, adipocytolysis, and bile acid receptor activation [1]. Closely related homologs, such as chenodeoxycholic acid (CDCA) or cholic acid (CA), differ in the number and orientation of hydroxyl groups, leading to vastly different hydrophobicity profiles, critical micellar concentrations (CMCs), and safety/tolerability profiles [2]. Consequently, generic substitution with a structurally similar bile acid in a formulation or therapeutic application (e.g., substituting DCA with CA for solubilization or CDCA for adipocytolysis) will lead to quantifiable and often severe failures in performance, efficacy, or safety [3].

Quantitative Differentiation Guide for Deoxycholic Acid Procurement: Head-to-Head Evidence vs. Key Analogs


Deoxycholic Acid's Superior Hemolytic Potential vs. Cholic Acid: A Direct Correlate of Adipocytolytic Activity

The membranolytic activity of DCA, a direct measure of its ability to disrupt cell membranes and cause adipocytolysis, is significantly higher than that of cholic acid. This difference is best described by their Critical Micellar Concentrations (CMCs). DCA has a much lower CMC than cholic acid, indicating a higher tendency for self-aggregation and greater potency in disrupting cell membranes, as evidenced by hemolysis studies [1].

Adipocytolysis Hemolysis Membrane Disruption Critical Micellar Concentration (CMC)

Deoxycholic Acid is a More Potent TGR5 Agonist than Chenodeoxycholic Acid and Cholic Acid

DCA acts as an agonist for the G-protein-coupled bile acid receptor 1 (TGR5), a key regulator of energy homeostasis and inflammation. Its potency (EC50) is significantly higher than that of cholic acid and, based on some data, may be comparable to or more potent than chenodeoxycholic acid [REFS-1, REFS-2]. This receptor selectivity profile is crucial for research into metabolic disorders.

TGR5 Agonist GPCR Signaling Metabolic Regulation Receptor Potency

In Vitro Nanoparticle Transport: Deoxycholic Acid Modification Outperforms Cholic and Glycocholic Acid in Caco-2 Cells

When used to modify polystyrene nanoparticles, DCA-conjugated nanoparticles (DCPN) exhibited significantly higher transport across a Caco-2 cell monolayer compared to nanoparticles modified with cholic acid (CA) or glycocholic acid (GCA) [1]. This superior in vitro performance highlights its potential for enhancing oral drug delivery.

Drug Delivery Nanoparticle Formulation Oral Bioavailability ASBT Transporter

Deoxycholic Acid's In Vivo Induction of Biliary Protein Secretion Exceeds That of Chenodeoxycholic, Cholic, and Ursodeoxycholic Acids

Intraduodenal infusion of DCA in cholecystectomized patients led to the highest increase in total biliary protein concentration and secretion compared to chenodeoxycholic acid (CDCA), cholic acid (CA), and ursodeoxycholic acid (UDCA). The effect correlated directly with bile acid hydrophobicity, where DCA is the most hydrophobic of the four tested [1].

Biliary Physiology Protein Secretion Cholestasis Gallstone Pathogenesis

Deoxycholic Acid is a Significantly Less Potent FXR Agonist than Chenodeoxycholic Acid, Defining a Distinct Receptor Activation Profile

While DCA activates the farnesoid X receptor (FXR), its potency (EC50) is markedly lower than that of chenodeoxycholic acid (CDCA). This differential activation of FXR and TGR5 (see Evidence Item 2) defines a unique receptor interaction profile for DCA [1].

FXR Agonist Nuclear Receptor Bile Acid Homeostasis Metabolic Regulation

Validated Application Scenarios for Deoxycholic Acid Based on Comparative Evidence


As the Active Pharmaceutical Ingredient (API) in Non-Surgical Adipocytolytic Injections

The direct evidence of DCA's high membranolytic potential (see Section 3, Evidence Item 1) underpins its use as the API in FDA-approved injectable formulations (ATX-101) for reducing submental fat [1]. Its potency, linked to its low CMC, allows for localized, controlled adipocyte disruption at lower concentrations than would be required for less hydrophobic bile acids like cholic acid, minimizing systemic exposure and off-target effects [REFS-1, REFS-2].

As a Superior Permeation Enhancer in Oral Nanoparticle Formulations

Formulation scientists should prioritize DCA for surface modification of nanoparticles intended for oral delivery. The head-to-head in vitro evidence shows DCA-conjugated nanoparticles achieve the highest transport across Caco-2 cell monolayers compared to CA- or GCA-modified particles (see Section 3, Evidence Item 3) [3]. This provides a data-driven rationale for selecting DCA over other common bile acids when designing nanocarriers to overcome the intestinal epithelial barrier.

As a Selective Tool for Investigating TGR5-Mediated Signaling Pathways

Researchers investigating the physiological roles of TGR5 should select DCA over chenodeoxycholic acid (CDCA) or cholic acid (CA). Comparative data show DCA is a potent TGR5 agonist (EC50 = 1.01–1.25 μM) but a relatively weak FXR agonist (see Section 3, Evidence Items 2 & 5) [REFS-4, REFS-5]. This contrasting receptor profile (potent TGR5 agonist, weak FXR agonist) makes DCA a more selective tool for probing TGR5-specific effects in metabolic, inflammatory, and liver disease models, where CDCA's potent FXR activation would confound the results.

As a Research Tool to Induce a Robust Biliary Protein Secretion Response In Vivo

Investigators studying the pathophysiology of gallstone formation or cholestasis can rely on DCA as the most potent endogenous bile acid to stimulate biliary protein secretion. Direct in vivo human data confirm that DCA infusion results in the highest total biliary protein concentration compared to CDCA, CA, and UDCA (see Section 3, Evidence Item 4) [6]. This predictable, maximal response makes DCA the compound of choice for mechanistic studies where inducing a strong, hydrophobicity-dependent physiological effect is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxycholicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.